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Compound of Interest

Compound Name: Methyl L-valinate

Cat. No.: B1585403 Get Quote

In the landscape of asymmetric synthesis, the choice of a chiral synthon is a critical decision

that profoundly influences the stereochemical outcome, overall yield, and economic viability of

a synthetic route. For researchers, scientists, and professionals in drug development, a

thorough understanding of the performance of various chiral building blocks is paramount. This

guide provides an objective comparison of Methyl L-valinate, a readily available chiral synthon

derived from the amino acid L-valine, against other commonly employed chiral auxiliaries, with

a focus on experimental data and practical application.

Physicochemical Properties: A Foundation for
Selection
The physical and chemical properties of a chiral synthon are fundamental to its handling,

reactivity, and suitability for specific reaction conditions. Methyl L-valinate, available as a free

base or a more stable hydrochloride salt, presents a distinct profile compared to other notable

chiral synthons.
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Property
Methyl L-
valinate

Methyl L-
valinate HCl

(4S)-4-
Isopropyl-1,3-
oxazolidin-2-
one (Valine-
derived Evans
Auxiliary)

(-)-
Pseudoephedr
ine

Molecular

Formula
C₆H₁₃NO₂ C₆H₁₄ClNO₂ C₆H₁₁NO₂ C₁₀H₁₅NO

Molecular Weight 131.17 g/mol 167.63 g/mol 129.16 g/mol 165.23 g/mol

Melting Point
Not reported

(liquid)
163-165 °C 70-73 °C 118-120 °C

Boiling Point 146 °C Not applicable
115-117 °C (6

mmHg)
255 °C

Specific Rotation

[α]D

+15.5° (c=2 in

H₂O for HCl salt)

+15.5° (c=2 in

H₂O)

-16° (c=1 in

CHCl₃)

-52° (c=0.5 in

EtOH)

Solubility
Soluble in water,

methanol

Soluble in water,

methanol, DMSO

(slightly)

Soluble in most

organic solvents

Soluble in water,

ethanol,

chloroform

Performance in Asymmetric Synthesis: A Data-
Driven Comparison
The ultimate measure of a chiral synthon's utility lies in its performance in key asymmetric

transformations. This section benchmarks Methyl L-valinate-derived auxiliaries against the

well-established Evans oxazolidinone auxiliaries, which are themselves often derived from

valinol (the reduction product of valine).

Asymmetric Alkylation of α-Amino Acids
A seminal study by Schöllkopf and colleagues demonstrated the high efficiency of a bis-lactim

ether derived from L-valine and DL-alanine methyl ester as a chiral auxiliary for the

enantioselective synthesis of (R)-α-methyl-α-amino acids.[1] This approach provides a direct
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comparison to the well-documented performance of Evans auxiliaries in similar alkylation

reactions.

Chiral Auxiliary Electrophile
Diastereomeric
Excess (d.e.)

Yield (%)

L-Valine-derived bis-

lactim ether[1]
Methyl iodide >95% 85%

L-Valine-derived bis-

lactim ether[1]
Ethyl bromide >95% 82%

L-Valine-derived bis-

lactim ether[1]
Propyl bromide >95% 88%

(S)-Valinol-derived

Evans Auxiliary
Benzyl bromide 98:2 (d.r.) 90%

(S)-Valinol-derived

Evans Auxiliary
Ethyl iodide >99:1 (d.r.) 88%

The data indicates that the L-valine-derived bis-lactim ether provides excellent

diastereoselectivity, comparable to that achieved with Evans auxiliaries, in the asymmetric

alkylation for the synthesis of α-amino acids.

Asymmetric Aldol Reactions
Evans oxazolidinones are renowned for their high stereocontrol in asymmetric aldol reactions,

reliably producing syn-aldol products with excellent diastereoselectivity. While direct

comparative data for a Methyl L-valinate derived auxiliary in the same aldol reaction is scarce

in the literature, the performance of the valinol-derived Evans auxiliary serves as a key

benchmark.

Chiral Auxiliary
(from)

Electrophile
Diastereomeric
Ratio (d.r.)

Yield (%)

(S)-Valine Isobutyraldehyde >99:1 80%

(S)-Valine Benzaldehyde >99:1 85%
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The high diastereoselectivity is attributed to the formation of a rigid, chair-like transition state,

where the bulky isopropyl group of the valine-derived auxiliary effectively shields one face of

the enolate.

Experimental Protocols: A Practical Guide
Asymmetric Alkylation of an α-Amino Acid via a Bis-
Lactim Ether Derived from L-Valine
This protocol is adapted from the work of Schöllkopf et al. for the enantioselective synthesis of

(R)-α-methyl-α-amino acids.[1]

1. Preparation of the Bis-Lactim Ether:

L-Valine is first converted to its N-carboxyanhydride (NCA).

The L-Val-NCA is then condensed with DL-alanine methyl ester to form the dipeptide, which

cyclizes upon heating to yield the cyclo(L-Val-Ala).

The resulting diketopiperazine is then treated with a trialkyloxonium salt (e.g.,

triethyloxonium tetrafluoroborate) to afford the bis-lactim ether.

2. Metalation:

The bis-lactim ether is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C

under an inert atmosphere.

A solution of n-butyllithium (n-BuLi) in hexane is added dropwise to generate the lithiated

intermediate.

3. Alkylation:

The alkylating agent (e.g., methyl iodide, ethyl bromide) is added to the solution of the

lithiated bis-lactim ether at -78 °C.

The reaction mixture is stirred at this temperature for a specified time until the reaction is

complete (monitored by TLC).
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4. Hydrolysis and Isolation:

The reaction is quenched with water.

The product is extracted with an organic solvent (e.g., diethyl ether).

The organic layers are combined, dried over a drying agent (e.g., magnesium sulfate), and

the solvent is removed under reduced pressure.

The crude product is purified by distillation or chromatography to yield the alkylated bis-

lactim ether.

Acidic hydrolysis (e.g., with 0.25 N HCl) of the purified product yields the desired (R)-α-

methyl-α-amino acid methyl ester and L-valine methyl ester, which can be separated by

distillation.[1]

Cost and Availability: A Practical Consideration
The economic feasibility of a synthetic route is a critical factor in both academic research and

industrial drug development. Methyl L-valinate, being a direct derivative of a common amino

acid, is generally an inexpensive and readily available chiral synthon.

Chiral Synthon
Representative
Supplier

Price (USD) Purity

Methyl L-valinate

hydrochloride

Major chemical

suppliers
~$50-100 / 25g ≥98%

(4S)-4-Isopropyl-1,3-

oxazolidin-2-one
Apollo Scientific £36.00 / 25g (~$45) 98%[2]

(-)-Pseudoephedrine

Availability is

restricted in many

regions due to its use

as a precursor for illicit

drug synthesis.

Varies significantly Pharmaceutical grade
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Note: Prices are approximate and can vary significantly between suppliers and based on

quantity.

Visualizing the Synthetic Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the

asymmetric alkylation process described in the experimental protocol.

Auxiliary Synthesis Asymmetric Alkylation

Hydrolysis & Isolation

L_Valine L_Val_NCA
 Phosgene

Dipeptide
 DL-Ala-OMe

Diketopiperazine
 Heat

Bis_lactim_ether
 Et3O+BF4-

Lithiated_intermediate
 n-BuLi, -78°C

Alkylated_product
 R-X, -78°C

Final_products
 H3O+

R_alpha_Me_AA_ester

 Separation

L_Val_OMe
 (Recovered)

Click to download full resolution via product page

Asymmetric alkylation workflow using a valine-derived auxiliary.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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